molecular formula C8H8O4 B079165 4-(Furan-2-yl)-4-oxobutanoic acid CAS No. 10564-00-8

4-(Furan-2-yl)-4-oxobutanoic acid

Cat. No. B079165
CAS RN: 10564-00-8
M. Wt: 168.15 g/mol
InChI Key: WVIZXFWNDLSDAW-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-4-oxobutanoic acid, also known as FOBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FOBA is a derivative of furan-2-carboxylic acid, which is found in some natural products like coffee and tea. FOBA has been synthesized in the laboratory using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

  • Anti-Inflammatory Activity : Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, synthesized from 2,4-dioxobut-2-enoic acids and furan-2-carbohydrazide, exhibit pronounced anti-inflammatory activity. These compounds undergo intramolecular cyclization to form corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, which are responsible for the activity (Igidov et al., 2022).

  • Synthesis of Fused Tricyclic Systems : Reactions of 4-alkyl(aryl)-substituted 4-oxobutanoic acids and 3H-furan-2-ones with 1,3-binucleophiles lead to the formation of different fused tricyclic systems, depending on the initial substrates. This highlights the compound's versatility in organic synthesis (Grinev et al., 2017).

  • Antitubercular Agents : Novel furan coupled quinoline diamide hybrid scaffolds derived from 4-oxobutanoic acids have shown potent antitubercular activity. These compounds, synthesized and screened for in vitro activity, inhibit the growth of H37Rv strain of Mycobacterium tuberculosis at low concentrations (Rajpurohit et al., 2019).

  • Antioxidant Activity : Schiff bases synthesized from methyl-4-(furan-2-yl)-4-oxobutanoate demonstrated antioxidant activity, as evaluated based on DPPH radical scavenging. This indicates potential applications in areas requiring antioxidant properties (Yasa, 2018).

  • Synthesis of Furo[3,4-c]furans : 2-Alkynyl 2-diazo-3-oxobutanoates, treated with rhodium(II) acetate, produce furo[3,4-c]furans. This process involves a carbenoid addition to the acetylenic π-bond, followed by cyclization, highlighting the compound's role in complex organic syntheses (Padwa & Kinder, 1993).

  • Analgesic Activity : N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, obtained from substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids, have shown analgesic activity in animal models, indicating their potential in pain management (Igidov et al., 2022).

properties

IUPAC Name

4-(furan-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIZXFWNDLSDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395622
Record name 4-(furan-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10564-00-8
Record name 4-(furan-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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